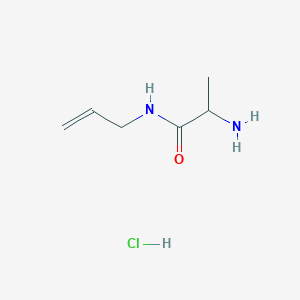

N-Allyl-2-aminopropanamide hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified according to International Union of Pure and Applied Chemistry conventions as 2-amino-N-prop-2-enylpropanamide;hydrochloride. The compound possesses the molecular formula C6H13ClN2O, reflecting the presence of six carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight of the hydrochloride salt form is calculated to be 164.63 grams per mole, which represents an increase of 36.46 grams per mole compared to the free base form that has a molecular weight of 128.17 grams per mole.

The systematic nomenclature reflects the structural components where the prop-2-enyl group (allyl group) is attached to the nitrogen atom of the amide functional group, while the amino group is positioned at the second carbon of the propanoyl chain. The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a salt with the basic amino group. The compound is registered in the PubChem database under the Compound Identification Number 53410801, while its parent free base form is catalogued as CID 24703273.

The International Chemical Identifier string for this compound is InChI=1S/C6H12N2O.ClH/c1-3-4-8-6(9)5(2)7;/h3,5H,1,4,7H2,2H3,(H,8,9);1H, which provides a unique textual representation of its molecular structure. The corresponding InChI Key LNZSXBLZSCQQIB-UHFFFAOYSA-N serves as a hashed version of the InChI string for database searching purposes. The Simplified Molecular Input Line Entry System representation is CC(C(=O)NCC=C)N.Cl, which describes the connectivity pattern in a linear format.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by several key structural features that influence its three-dimensional conformation and chemical reactivity. The backbone structure consists of a propanoyl chain with an amino group at the alpha position, creating a chiral center at the second carbon atom. This stereogenic center introduces the possibility of two enantiomeric forms, although the search results indicate that the compound is typically encountered as a racemic mixture with undefined stereochemistry.

Computational analysis reveals that the free base form exhibits specific geometric parameters that are relevant to understanding the hydrochloride salt structure. The parent compound 2-amino-N-prop-2-enylpropanamide has an exact mass of 128.094963011 Daltons and a monoisotopic mass of the same value. The topological polar surface area is calculated to be 55.1 square Angstroms, indicating moderate polarity that facilitates intermolecular interactions. The compound contains two hydrogen bond donor sites and two hydrogen bond acceptor sites, which are critical for forming stabilizing interactions in the solid state.

The allyl substituent introduces conformational flexibility through rotation around the carbon-nitrogen bond connecting the allyl group to the amide nitrogen. The presence of the terminal double bond in the allyl group creates additional geometric constraints and potential for conjugation with the amide carbonyl system. The compound has three rotatable bonds, suggesting moderate conformational flexibility that can influence its binding interactions and crystal packing arrangements. The XLogP3-AA value of -0.3 indicates hydrophilic character, which is consistent with the presence of polar functional groups and the ionic nature of the hydrochloride salt.

Crystallographic Data and Hydrogen Bonding Networks

While specific crystallographic data for this compound are not directly available in the search results, analysis of related propanamide derivatives provides valuable insights into the likely solid-state structure and hydrogen bonding patterns. The presence of multiple polar functional groups in the molecule creates opportunities for extensive hydrogen bonding networks that stabilize the crystal structure and influence physicochemical properties.

The amino group at the alpha position of the propanoyl chain serves as both a hydrogen bond donor and acceptor in its protonated state within the hydrochloride salt. The amide functionality provides additional hydrogen bonding capacity through the carbonyl oxygen as an acceptor and the amide nitrogen as a donor when not sterically hindered. The chloride counterion acts as a strong hydrogen bond acceptor, typically forming ionic hydrogen bonds with the protonated amino group.

Studies of similar amino acid amide derivatives, such as N-acetyl-L-alanine N,N-dimethylamide, have demonstrated the importance of hydrogen bonding in determining conformational preferences. These investigations reveal that amino acid residues combined with tertiary amide groups tend to adopt extended conformations that are stabilized by specific hydrogen bonding patterns. The research indicates that such compounds can accommodate various turn conformations, including those characteristic of beta-turn structures in peptides.

The crystal structure analysis of related dipeptide amides, including N-Acetyl-L-alanyl-L-alaninamide, provides additional context for understanding hydrogen bonding networks in propanamide derivatives. These compounds crystallize in orthorhombic space groups with specific cell parameters that reflect the packing arrangements dictated by hydrogen bonding interactions. The presence of multiple amide groups and amino functionalities creates networks of intermolecular hydrogen bonds that contribute to crystal stability and influence physical properties such as melting point and solubility.

Comparative Analysis with Related Propanamide Derivatives

Comparative analysis of this compound with structurally related compounds reveals important structure-activity relationships and provides insights into the influence of specific functional groups on molecular properties. The systematic comparison includes examination of the parent 2-aminopropanamide hydrochloride, various N-substituted derivatives, and related amino acid amides.

The parent compound 2-aminopropanamide hydrochloride, also known as alanine amide hydrochloride, serves as the fundamental structural unit from which this compound is derived. This parent compound has the molecular formula C3H9ClN2O and a molecular weight of 124.57 grams per mole. The addition of the allyl group increases the molecular weight by 40.06 grams per mole and introduces significant structural complexity through the presence of the unsaturated side chain.

Examination of the (S)-enantiomer of 2-aminopropanamide hydrochloride reveals specific optical properties, including an optical rotation of +11 degrees when measured at a concentration of 1 gram per 100 milliliters in methanol. The compound exhibits a melting point range of 212-217 degrees Celsius with decomposition, indicating thermal instability at elevated temperatures. These properties serve as reference points for evaluating the corresponding characteristics of the N-allyl derivative.

The structural comparison extends to other N-substituted aminopropanamide derivatives found in the search results. For instance, N-Allyl-3-aminopropanamide hydrochloride represents a positional isomer where the amino group is located at the gamma position rather than the alpha position. This structural variation significantly alters the chemical properties and potential biological activities of the compound. Similarly, compounds such as 2-amino-N-[(E)-but-2-en-2-yl]propanamide demonstrate the effect of different unsaturated substituents on the amide nitrogen.

The comparative analysis also encompasses examination of more complex derivatives such as 2-amino-N-propan-2-yl-N-prop-2-enylpropanamide, which contains both isopropyl and allyl substituents on the amide nitrogen. This compound has a molecular weight of 170.25 grams per mole and exhibits different physicochemical properties due to the increased steric bulk around the nitrogen atom. The presence of two substituents on the nitrogen atom creates tertiary amide character, which influences both the electronic properties and conformational behavior of the molecule.

| Property | N-Allyl-2-aminopropanamide HCl | 2-Aminopropanamide HCl | 2-amino-N-propan-2-yl-N-prop-2-enylpropanamide |

|---|---|---|---|

| Molecular Formula | C6H13ClN2O | C3H9ClN2O | C9H18N2O |

| Molecular Weight (g/mol) | 164.63 | 124.57 | 170.25 |

| PubChem CID | 53410801 | 12317286 | 60946767 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 |

| Rotatable Bonds | 3 | 1 | 4 |

| Topological Polar Surface Area (Ų) | 55.1 | Not specified | 46.3 |

This comparative framework demonstrates how structural modifications influence fundamental molecular properties and provides a basis for understanding the unique characteristics of this compound within the broader context of aminopropanamide chemistry. The presence of the allyl substituent introduces conformational flexibility and potential for additional intermolecular interactions while maintaining the essential structural features that define this class of compounds.

Propriétés

IUPAC Name |

2-amino-N-prop-2-enylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-3-4-8-6(9)5(2)7;/h3,5H,1,4,7H2,2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZSXBLZSCQQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Allyl-2-aminopropanamide hydrochloride have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of HIFs and persistent changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively stabilize HIFs and promote angiogenesis and erythropoiesis without significant adverse effects. At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with PHD enzymes. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its activity and function.

Activité Biologique

N-Allyl-2-aminopropanamide hydrochloride, with the chemical formula C₆H₁₃ClN₂O and a molecular weight of approximately 164.63 g/mol, is an acyclic amide compound that has garnered interest in various biological and pharmaceutical applications. This article explores its biological activity, mechanism of action, pharmacokinetics, and potential therapeutic uses based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol |

| Purity | Typically ≥ 95% |

| CAS Number | 1236262-16-0 |

This compound primarily targets the μ-opioid receptor in the central nervous system (CNS). This interaction is significant because it can reverse symptoms associated with opioid overdose, such as respiratory depression and reduced heart rate. The compound's unique allylic modification may enhance its reactivity and biological interactions compared to structurally similar compounds.

Pharmacological Effects

- Opioid Receptor Modulation : The compound acts as an antagonist at μ-opioid receptors, which can mitigate the effects of opioid agonists.

- Angiogenesis Promotion : At low doses, this compound has been shown to stabilize hypoxia-inducible factors (HIFs), promoting angiogenesis and erythropoiesis without significant adverse effects.

- Oxidative Stress : Higher doses have been associated with oxidative stress and cellular damage, indicating a need for careful dosage optimization during therapeutic applications.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Effective in stabilizing HIFs and promoting beneficial biological processes.

- High Doses : Associated with toxic effects such as oxidative stress and potential cellular damage.

Biochemical Pathways

The compound's interaction with biological systems involves several biochemical pathways:

- Transport and Distribution : this compound is distributed through specific transporters and binding proteins within cells.

- Subcellular Localization : It primarily localizes in the cytoplasm, where it interacts with prolyl hydroxylase domain (PHD) enzymes, influencing various metabolic pathways .

Stability and Temporal Effects

The stability of this compound under standard storage conditions is generally good; however, its biological activity may degrade over extended periods. This temporal effect highlights the importance of proper storage and handling in laboratory settings .

Case Studies and Research Findings

- Opioid Reversal Studies : Clinical studies have demonstrated the efficacy of this compound in reversing opioid-induced respiratory depression in animal models, showcasing its potential as a therapeutic agent for opioid overdose situations .

- Angiogenesis Research : In vitro studies have indicated that low concentrations of this compound can enhance angiogenic processes, making it a candidate for further investigation in ischemic conditions or wound healing applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with N-Allyl-2-aminopropanamide hydrochloride, particularly in their amine or amide functionalities and hydrochloride salt forms:

Key Observations:

Allylamine hydrochloride (C₃H₈ClN) is the simplest analog, lacking an amide group. Its lower molecular weight (93.56 g/mol) and primary amine structure likely result in higher volatility and reactivity compared to amide-containing derivatives .

Its higher molecular weight (131.60 g/mol) and secondary amine structure differentiate it from the target compound .

N-Allyl-2-aminoacetamide hydrochloride (C₅H₁₁ClN₂O) shares the amide group but has a shorter carbon chain (acetamide vs. propanamide), which may reduce lipophilicity compared to the target compound .

Physicochemical Properties

Limited data on solubility and melting points are available in the evidence. However, the following trends can be inferred:

- Amide vs. Amine Hydrochlorides: Compounds with amide groups (e.g., this compound) exhibit stronger hydrogen-bonding capacity, likely increasing solubility in polar solvents like water or methanol compared to simple amine hydrochlorides .

- Allyl vs. Propargyl Substitutions : The propargyl group in Allyl-prop-2-ynyl-amine hydrochloride may enhance stability in organic solvents but reduce aqueous solubility .

Data Tables

Table 1: Structural Comparison of Allyl-Containing Hydrochlorides

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.